

Aminomethylphosphonic Acid (AMPA): A Comprehensive Technical Guide (its Formation and Toxicity

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminomethylphosphonic acid (AMPA) is the primary and most persistent environmental metabolite of glyphosate, the world's most widely used herbic While often considered less toxic than its parent compound, the ubiquitous presence and persistence of AMPA in soil and water raise significant conc for environmental health and non-target organisms. This technical guide provides an in-depth analysis of the formation of AMPA from glyphosate, its toxicological profile, and the experimental methodologies used for its assessment. Quantitative data are summarized for comparative analysis, and ke biochemical and signaling pathways are visualized to elucidate the mechanisms of its action.

Formation of AMPA from Glyphosate

Glyphosate degradation in the environment is primarily a microbial process, leading to the formation of AMPA through two main enzymatic pathways. persistence of AMPA in soil is notably longer than that of glyphosate, with half-lives that can extend from 23 to 958 days, compared to glyphosate's 1 days.[1]

Glyphosate Oxidoreductase (GOX) Pathway

The predominant pathway for AMPA formation involves the enzyme glyphosate oxidoreductase (GOX), which is found in various soil microorganisms. This enzyme catalyzes the cleavage of the C-N bond in the glyphosate molecule.

Figure 1: Primary metabolic pathway of glyphosate to AMPA.

Carbon-Phosphorus (C-P) Lyase Pathway

A secondary, less common pathway involves the action of C-P lyase enzymes. This pathway cleaves the carbon-phosphorus bond in glyphosate to produce sarcosine and phosphate. Sarcosine can be further metabolized to glywhile this pathway does not directly produce AMPA from glyphosate, C-P lyase is also involved in the subsequent degradation of AMPA itself. [2][3]

Analytical Methodologies for AMPA Detection

The accurate quantification of AMPA in environmental and biological matrices is crucial for risk assessment. I to its high polarity and low molecular weight, the analysis of AMPA often requires a derivatization step prio



chromatographic separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive technique for the detection and quantification of AMPA. [4][5] Experimental Protocol: Determination of AMPA in Water by LC-MS/MS with FMOC Derivatization [6][7]

- Sample Preparation:
 - Filter a 100 mL water sample.
 - Acidify the sample to pH 1 with 6 M HCl and let it stand for 1 hour.
 - Neutralize the sample to pH 6-7 with 6 M KOH.
 - ∘ Add 10 mL of borate buffer (pH 9).
- Derivatization:
 - \circ Add 10 mL of 6.5 mM 9-fluorenylmethylchloroformate (FMOC-Cl) solution.
 - Incubate the mixture for 2 hours at 37°C.
- Extraction:
 - Perform solid-phase extraction (SPE) to concentrate the derivatized AMPA.
 - Elute the analytes from the SPE column with methanol.
- Analysis:
 - Evaporate the eluate under a stream of nitrogen and reconstitute in the mobile phase.
 - Inject the sample into the LC-MS/MS system for analysis.

Toxicity of AMPA

AMPA exhibits a range of toxic effects on various non-target organisms, including aquatic life, soil organisms and mammals. While generally considered to have low acute toxicity, chronic exposure and sublethal effects are increasing concern.

Aquatic Toxicity

AMPA has been shown to be toxic to aquatic organisms, with effects observed on fish, invertebrates, and algae

Table 1: Aquatic Toxicity of AMPA

Organism	Endpoint	Value (mg/L)	Reference
Pimephales promelas (Fathead Minnow)	NOAEC (chronic)	12	[8]
Daphnia magna (Water Flea)	NOEC (chronic)	15	[8]
Fish Species (various)	LC50 (acute)	27 - 452	[2]
Lemna minor (Duckweed)	EC50 (growth)	3.15	[9]

Experimental Protocol: Daphnia magna Reproduction Test (modified from OECD Guideline 211) [10][11][12]

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- Test Organisms: Use young female Daphnia magna (<24 hours old).
- Test Duration: 21 days.
- Exposure: Expose daphnids to a range of AMPA concentrations in a semi-static or flow-through system.
- Endpoints:
 - Primary: Total number of living offspring produced per surviving parent.
 - Secondary: Parental mortality, growth.
- Data Analysis: Determine the No-Observed-Effect Concentration (NOEC) and the concentration causing a 50% reduction in reproduction (EC50).

Experimental Protocol: Fathead Minnow (Pimephales promelas) Early-Life Stage Test (modified from OECD Guidelii 210) [13][14][15]

- Test Organisms: Use newly fertilized fathead minnow embryos (<24 hours post-fertilization).
- Test Duration: 28-32 days post-hatch.
- Exposure: Expose embryos and larvae to a range of AMPA concentrations in a flow-through system.
- Endpoints:
 - Primary: Larval survival and growth (length and dry weight).
 - Secondary: Hatching success, time to hatch, and developmental abnormalities.
- Data Analysis: Determine the No-Observed-Adverse-Effect Concentration (NOAEC).

Neurotoxicity

Studies have indicated that AMPA can induce neurotoxic effects. It is crucial to distinguish the effects of AI the glyphosate metabolite, from the well-characterized excitotoxicity mediated by the AMPA receptor agonist, shares the same acronym. [16] Exposure to AMPA has been linked to alterations in learning, memory, and spatial orientation in animal models. [6] The proposed mechanisms involve oxidative stress and neuroinflammation. [16]

Endocrine Disruption

There is evidence to suggest that glyphosate and its metabolite AMPA may act as endocrine disruptors, although mechanisms are not fully elucidated. [1]

Oxidative Stress

A significant mechanism of AMPA toxicity appears to be the induction of oxidative stress. This involves the overproduction of reactive oxygen species (ROS), leading to cellular damage. [16][17]

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ampa -> mitochondria; mitochondria -> ros; ros -> cellular\_damage; ros -> antioxidant; }

Figure 3: Hypothetical interaction of AMPA with the Wnt signaling pathway.

### Conclusion

Aminomethylphosphonic acid, as the primary metabolite of glyphosate, represents a significant and persistent environmental contaminant. Its toxicological profile, characterized by potential neurotoxicity, endocrine disruption, and the induction of oxidative stress, warrants further investigation, particularly concerning ch low-level exposures. The development and standardization of sensitive analytical methods are essential for accurate environmental monitoring and risk assessment. Future research should focus on elucidating the specific molecular mechanisms underlying AMPA's toxicity and its long-term impacts on ecosystem and human health.

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